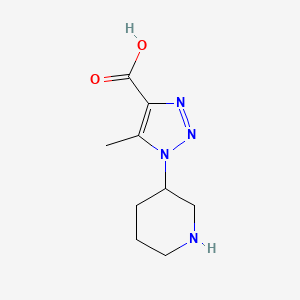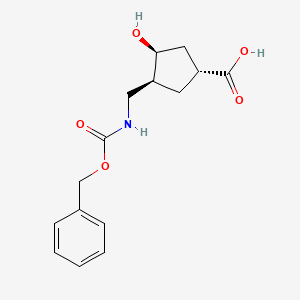
(1R,3S,4S)-3-((((Benzyloxy)carbonyl)amino)methyl)-4-hydroxycyclopentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,3S,4S)-3-((((Benzyloxy)carbonyl)amino)methyl)-4-hydroxycyclopentane-1-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique cyclopentane ring structure, which is substituted with a benzyloxycarbonyl group, an aminomethyl group, and a hydroxyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,4S)-3-((((Benzyloxy)carbonyl)amino)methyl)-4-hydroxycyclopentane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction, followed by hydrogenation.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a reaction with benzyl chloroformate in the presence of a base such as triethylamine.
Aminomethylation: The aminomethyl group is added through a Mannich reaction, using formaldehyde and a secondary amine.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using osmium tetroxide as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(1R,3S,4S)-3-((((Benzyloxy)carbonyl)amino)methyl)-4-hydroxycyclopentane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, dichloromethane, room temperature.
Reduction: Lithium aluminum hydride, tetrahydrofuran, reflux.
Substitution: Benzyl chloroformate, triethylamine, dichloromethane, room temperature.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(1R,3S,4S)-3-((((Benzyloxy)carbonyl)amino)methyl)-4-hydroxycyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of (1R,3S,4S)-3-((((Benzyloxy)carbonyl)amino)methyl)-4-hydroxycyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
(1R,3S,4S)-3-((((Methoxycarbonyl)amino)methyl)-4-hydroxycyclopentane-1-carboxylic acid: Similar structure but with a methoxycarbonyl group instead of a benzyloxycarbonyl group.
(1R,3S,4S)-3-((((Ethoxycarbonyl)amino)methyl)-4-hydroxycyclopentane-1-carboxylic acid: Similar structure but with an ethoxycarbonyl group instead of a benzyloxycarbonyl group.
Uniqueness
The uniqueness of (1R,3S,4S)-3-((((Benzyloxy)carbonyl)amino)methyl)-4-hydroxycyclopentane-1-carboxylic acid lies in its specific substituents, which confer distinct chemical properties and biological activities. The benzyloxycarbonyl group, in particular, may enhance its stability and facilitate its interaction with biological targets.
特性
分子式 |
C15H19NO5 |
|---|---|
分子量 |
293.31 g/mol |
IUPAC名 |
(1R,3S,4S)-3-hydroxy-4-(phenylmethoxycarbonylaminomethyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C15H19NO5/c17-13-7-11(14(18)19)6-12(13)8-16-15(20)21-9-10-4-2-1-3-5-10/h1-5,11-13,17H,6-9H2,(H,16,20)(H,18,19)/t11-,12+,13+/m1/s1 |
InChIキー |
LOMASUNVZXTSET-AGIUHOORSA-N |
異性体SMILES |
C1[C@H](C[C@@H]([C@@H]1CNC(=O)OCC2=CC=CC=C2)O)C(=O)O |
正規SMILES |
C1C(CC(C1CNC(=O)OCC2=CC=CC=C2)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B15230904.png)
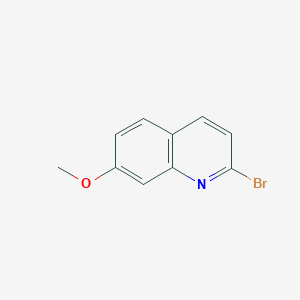
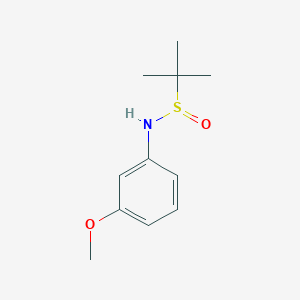
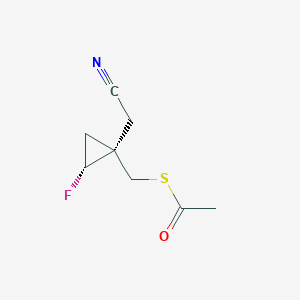
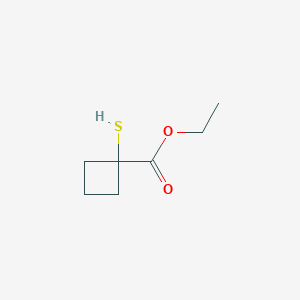
![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}butanoic acid](/img/structure/B15230925.png)
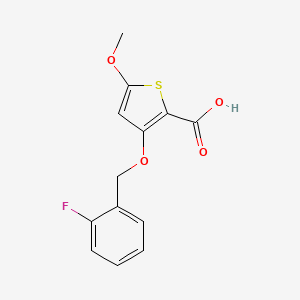
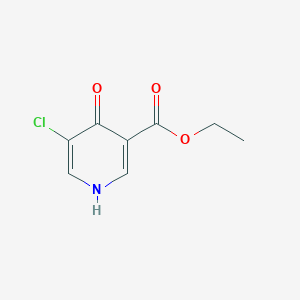
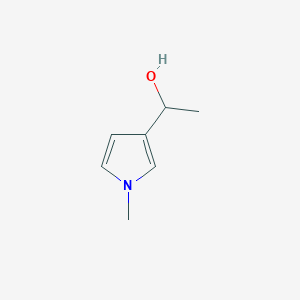
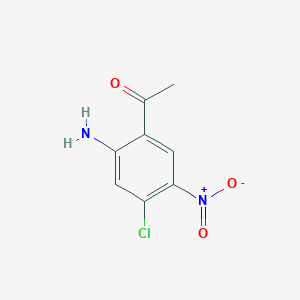
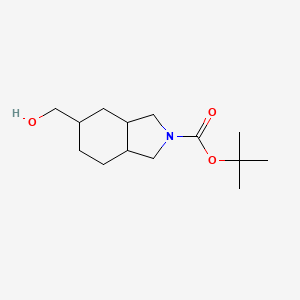
![(S)-6,6-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15230982.png)
